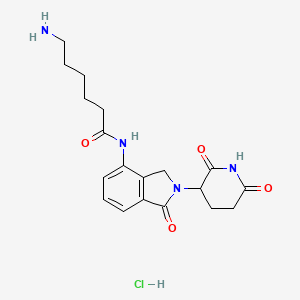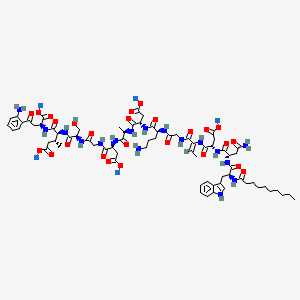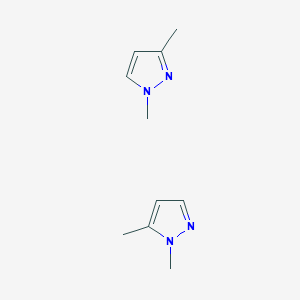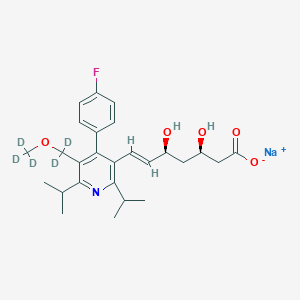
Trenbolone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trenbolone-d5 is a synthetic anabolic-androgenic steroid, structurally characterized by a 4,9,11-triene-3-one framework. It is a deuterated form of trenbolone, where five hydrogen atoms are replaced by deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of trenbolone due to the isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trenbolone-d5 typically involves the deuteration of trenbolone. One common method is the catalytic hydrogenation of trenbolone in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
Trenbolone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound diol and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include this compound diol, halogenated this compound derivatives, and various oxidized or reduced forms of the compound.
科学的研究の応用
Trenbolone-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of trenbolone and its metabolites.
Biology: Employed in studies investigating the biological effects of anabolic-androgenic steroids on muscle growth and development.
Medicine: Utilized in research on the therapeutic potential and side effects of anabolic steroids.
Industry: Applied in the development of new steroid-based pharmaceuticals and performance-enhancing drugs.
作用機序
Trenbolone-d5 exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates gene transcription and protein synthesis, leading to increased muscle mass and strength. The compound also enhances nitrogen retention and red blood cell production, contributing to its anabolic effects. Additionally, this compound influences insulin-like growth factor-1 (IGF-1) levels, further promoting muscle growth and recovery.
類似化合物との比較
Trenbolone-d5 is unique due to its deuterium labeling, which distinguishes it from other anabolic-androgenic steroids. Similar compounds include:
Trenbolone: The non-deuterated form, widely used in veterinary medicine and bodybuilding.
Nandrolone: Another anabolic steroid with similar muscle-building properties but different chemical structure.
Testosterone: The natural male sex hormone, which serves as the basis for many synthetic anabolic steroids.
This compound’s isotopic labeling makes it particularly valuable for research purposes, allowing for precise tracking and analysis of its metabolic pathways and effects.
特性
分子式 |
C18H22O2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
(8S,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-13-methyl-7,8,14,15,16,17-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1/i2D2,3D2,10D |
InChIキー |
MEHHPFQKXOUFFV-QTLZFADJSA-N |
異性体SMILES |
[2H]C1=C2C(=C3C=C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)CC(C1=O)([2H])[2H] |
正規SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)

![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)


![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
